molecular formula C11H15ClN2O3S B5822140 4-Chloro-3-(diethylsulfamoyl)benzamide

4-Chloro-3-(diethylsulfamoyl)benzamide

Cat. No.: B5822140
M. Wt: 290.77 g/mol
InChI Key: KNDHXSUVJUXRIN-UHFFFAOYSA-N
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Description

4-Chloro-3-(diethylsulfamoyl)benzamide is a chemical compound of significant interest in immunological and neurological research. It belongs to a class of sulfonamide analogues that function as potent and selective inhibitors of the NLRP3 inflammasome . The NLRP3 inflammasome is an intracellular multiprotein complex that plays a critical role in the innate immune system by regulating the activation of caspase-1 and the maturation of pro-inflammatory cytokines IL-1β and IL-18 . Dysregulation of this pathway is implicated in the pathogenesis of a wide range of diseases, making it a promising therapeutic target . Research-grade this compound enables scientists to probe the mechanisms of NLRP3-driven inflammation. Preclinical studies on related compounds within this chemical scaffold have demonstrated functional activity in mouse models of complex human diseases. These models include Alzheimer's disease, where inhibition led to modifications in pathologies such as beta-amyloid deposit and synaptic degeneration, and acute myocardial infarction (AMI), where it showed protective effects by reducing inflammatory responses to heart tissue injury . The core structure of this benzamide compound serves as a key scaffold for further medicinal chemistry exploration and drug discovery efforts . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with care in a controlled laboratory environment.

Properties

IUPAC Name

4-chloro-3-(diethylsulfamoyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O3S/c1-3-14(4-2)18(16,17)10-7-8(11(13)15)5-6-9(10)12/h5-7H,3-4H2,1-2H3,(H2,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNDHXSUVJUXRIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)C(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(diethylsulfamoyl)benzamide typically involves the reaction of 4-chloro-3-nitrobenzoic acid with diethylamine and sulfuryl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps are as follows:

    Nitration: 4-Chlorobenzoic acid is nitrated to form 4-chloro-3-nitrobenzoic acid.

    Reduction: The nitro group is reduced to an amino group using a suitable reducing agent.

    Sulfonation: The amino group is then reacted with diethylamine and sulfuryl chloride to introduce the diethylsulfamoyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(diethylsulfamoyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzamides.

Scientific Research Applications

4-Chloro-3-(diethylsulfamoyl)benzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-Chloro-3-(diethylsulfamoyl)benzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The structural uniqueness of 4-chloro-3-(diethylsulfamoyl)benzamide lies in its diethylsulfamoyl moiety, which distinguishes it from related compounds. Below is a comparison with structurally analogous sulfamoyl benzamides:

Compound Name Substituents (Position) Key Structural Features Biological Targets/Applications
This compound -Cl (4), -SO₂N(Et)₂ (3) Diethylsulfamoyl group enhances lipophilicity Potential anticancer, enzyme inhibition
Vismodegib (2-chloro-N-(4-chloro-3-(pyridin-2-yl)phenyl)-4-(methylsulfonyl)benzamide) -Cl (4), -SO₂Me (4), pyridinyl (3) Methylsulfonyl and pyridinyl groups improve SMO inhibition Hedgehog pathway inhibitor (FDA-approved for basal cell carcinoma)
Indapamide derivatives (e.g., SGK-266) -Cl (4), -SO₂NH-thiourea (3) Thiourea substituents enhance pro-apoptotic activity Melanoma, carbonic anhydrase isoforms
4-Chloro-3-sulfamoylbenzoic acid -Cl (4), -SO₂NH₂ (3) Free sulfamoyl group increases polarity Intermediate for antidiabetic agents

Pharmacological Activity Comparison

  • Anticancer Activity: this compound analogs (e.g., SGK-266) exhibit pro-apoptotic activity against melanoma cell lines (MDA-MB-435), with growth inhibition of 3.7% at 10 µM and IC₅₀ values of 85–95 µM. Vismodegib shows potent inhibition of the Hedgehog pathway (SMO receptor) with IC₅₀ values in the nanomolar range and efficacy in medulloblastoma models. Indapamide thiourea derivatives (e.g., compound 29) demonstrate carbonic anhydrase inhibition (IC₅₀ = 0.72–1.60 µM against hCA I, II, IX, XII), linking sulfamoyl groups to dual anticancer-enzyme targeting.
  • Enzyme Inhibition :

    • This compound ’s sulfamoyl group is critical for binding to enzymes like carbonic anhydrase , similar to indapamide derivatives.
    • Sulfamoyl benzamides with long acyl chains (e.g., compound 17 ) inhibit PCAF HAT with 79% inhibition at 100 µM , outperforming anacardic acid.

Physicochemical Properties

Property This compound Vismodegib Indapamide (SGK-266)
Solubility Low (lipophilic diethyl group) Very low (nanoparticle formulations required) Moderate (polar thiourea group)
Bioavailability Undetermined Enhanced via POx nanoparticles Improved via sulfonylthiourea
Synthetic Complexity Moderate (2–3 steps) High (multiple optimizations) High (thiourea coupling)

Key Research Findings and Data Tables

Table 1: Anticancer Activity of Selected Sulfamoyl Benzamides

Compound Cell Line/Model Activity (IC₅₀ or % Inhibition) Mechanism/Target Reference
SGK-266 (Indapamide derivative) MDA-MB-435 melanoma IC₅₀ = 85–95 µM Pro-apoptotic, hCA inhibition
Vismodegib Medulloblastoma IC₅₀ = ~10 nM SMO inhibition
Compound 17 (PCAF HAT inhibitor) PCAF enzyme assay 79% inhibition at 100 µM Histone acetyltransferase

Table 2: Enzyme Inhibition Profiles

Compound Enzyme Target IC₅₀ (µM) Structural Basis for Activity
SGK-266 hCA I, II, IX, XII 0.72–1.60 Sulfamoyl-thiourea interaction
4-Chloro-3-sulfamoylbenzoic acid Glucokinase (GK) Not reported Allosteric activation via benzamide
Anthranilic acid PCAF HAT 34% inhibition Lack of acyl chain reduces potency

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 4-Chloro-3-(diethylsulfamoyl)benzamide, and how can reaction yields be optimized?

  • Answer : Synthesis typically involves sequential functionalization of the benzamide core. A common route includes:

Chlorination at the 4-position of 3-sulfamoylbenzamide using reagents like POCl₃ or SOCl₂ under reflux .

Diethylsulfamoylation via nucleophilic substitution with diethylamine in anhydrous solvents (e.g., DCM or THF) at 0–5°C to minimize side reactions .

  • Optimization : Control reaction stoichiometry (1:1.2 molar ratio of benzamide precursor to sulfamoyl chloride), use inert atmospheres to prevent hydrolysis, and employ column chromatography (silica gel, ethyl acetate/hexane) for purification .

Q. How can spectroscopic techniques validate the structure of this compound?

  • Answer :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.1 ppm for substituted benzene) and diethyl sulfonamide groups (δ 1.2–1.4 ppm for CH₃, δ 3.2–3.5 ppm for CH₂) .
  • IR Spectroscopy : Confirm sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and amide C=O (~1650 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ matching the theoretical mass (C₁₁H₁₄ClN₂O₃S: ~313.04 g/mol) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Answer :

  • Enzyme Inhibition : Use fluorometric or colorimetric assays (e.g., Ellman’s method for cholinesterase inhibition) with positive controls like donepezil .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) at concentrations 1–100 µM, with IC₅₀ calculations .
  • Solubility : Measure logP via shake-flask method (octanol/water) to predict bioavailability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives?

  • Answer :

  • Modify Substituents : Replace the diethyl group with cyclic amines (e.g., piperidine) to enhance metabolic stability .
  • Bioisosteric Replacement : Substitute the chloro group with trifluoromethyl to improve lipophilicity and target binding .
  • Data Analysis : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like SMO receptors or kinases .

Q. How should researchers resolve contradictions in biological activity data across different assays?

  • Answer :

  • Assay Validation : Ensure consistency in cell line viability (e.g., passage number <20) and reagent batch .
  • Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare IC₅₀ values. Replicate experiments ≥3 times .
  • Mechanistic Follow-Up : Use Western blotting to confirm target modulation (e.g., Hedgehog pathway proteins like Gli1) if activity varies .

Q. What advanced crystallographic methods are recommended for elucidating the compound’s 3D structure?

  • Answer :

  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (solvent: ethanol/water mix). Use SHELX-TL for refinement .
  • ORTEP Visualization : Generate thermal ellipsoid plots to assess bond angles and torsional strain in the sulfonamide group .
  • Twinned Data Refinement : For challenging crystals, apply SHELXL’s TWIN/BASF commands to resolve overlapping reflections .

Q. How can computational chemistry predict metabolic pathways and toxicity risks?

  • Answer :

  • Metabolism Prediction : Use software like Schrödinger’s ADMET Predictor to identify likely Phase I oxidation sites (e.g., diethyl group → N-deethylation) .
  • Toxicity Screening : Run in silico models (e.g., ProTox-II) to assess hepatotoxicity risk based on structural alerts (e.g., sulfonamide hypersensitivity) .

Methodological Considerations

Q. What strategies improve reproducibility in scaled-up synthesis?

  • Answer :

  • Process Analytical Technology (PAT) : Monitor reactions in real-time via inline FTIR to detect intermediates .
  • Quality Control : Set HPLC purity thresholds (>98%) with C18 columns (mobile phase: acetonitrile/0.1% TFA) .

Q. How do researchers validate target engagement in cellular models?

  • Answer :

  • Cellular Thermal Shift Assay (CETSA) : Incubate cells with the compound (10 µM, 1 hr), lyse, and quantify target protein stability after heat shock .
  • SPR/Biacore : Measure binding kinetics (KD) between the compound and immobilized recombinant targets .

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